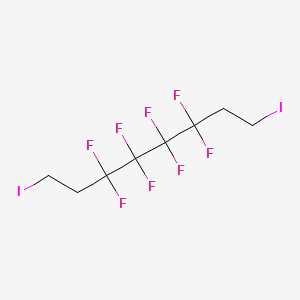

![molecular formula C21H22F3N3O9 B1301781 N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine CAS No. 78857-86-0](/img/structure/B1301781.png)

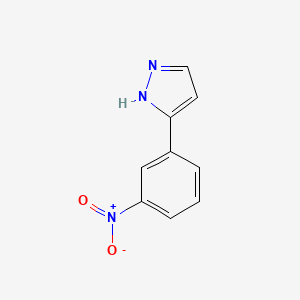

N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

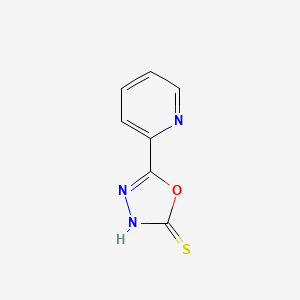

N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine is a useful research compound. Its molecular formula is C21H22F3N3O9 and its molecular weight is 517.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of related compounds, such as 4′-Formylbenzo-15-crown-5, have been explored to understand the behavior of cyclic ethers and their interactions. These studies highlight the twisted conformation of crown ethers and the stabilizing effects of C—H⋯O interactions, which could be relevant to the design and synthesis of new molecular structures for applications in catalysis and molecular recognition (Fischer et al., 2008).

Metal Binding Characteristics

Research on the metal binding properties of aza cryptands and their functionalization with π-acceptor groups, such as 2,4-dinitrobenzene, reveals significant insights into the changes in binding behavior with metal ions. This understanding is crucial for developing new chelating agents that can selectively bind metal ions, which is beneficial for applications in separation technologies, sensing, and catalysis (Mukhopadhyay et al., 2003).

Polymer Chemistry and Material Science

Studies on fluorinated polyimides derived from bis(ether amine) monomers, including the synthesis process and the resulting materials' physical properties, provide insights into designing polymers with specific thermal, mechanical, and dielectric properties. This research is instrumental in developing advanced materials for electronics, aerospace, and coatings industries, where properties such as thermal stability, low dielectric constant, and solubility in solvents are critical (Yang et al., 2007).

Propriétés

IUPAC Name |

N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O9/c22-21(23,24)16-12-15(26(28)29)13-17(27(30)31)20(16)25-14-1-2-18-19(11-14)36-10-8-34-6-4-32-3-5-33-7-9-35-18/h1-2,11-13,25H,3-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVAAIIDTQAOHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)OCCOCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371864 |

Source

|

| Record name | SBB017848 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine | |

CAS RN |

78857-86-0 |

Source

|

| Record name | SBB017848 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the structure of 6TF contribute to its selectivity for potassium ions?

A1: 6TF is a chromogenic crown ether specifically designed for potassium extraction. [] Its structure features a crown ether ring, 2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine, which acts as a selective host for potassium ions due to its size and the arrangement of oxygen atoms. The attached chromogenic group, N-[2,4-dinitro-6-(trifluoromethyl)phenyl], allows for spectrophotometric determination of potassium based on the changes in absorbance upon complexation. [] The trifluoromethyl substituent on this group further enhances the extraction efficiency of 6TF compared to other similar compounds. []

Q2: What are the analytical applications of 6TF in determining potassium concentrations?

A2: 6TF exhibits a significant change in its maximum absorbance wavelength (λmax) and molar absorptivity when complexed with potassium ions. [] This property makes it valuable for spectrophotometric determination of potassium. Researchers have demonstrated its ability to extract and quantify potassium concentrations ranging from 5 to 700 parts per million (ppm), even in the presence of high sodium ion concentrations (up to 3000 ppm). [] This selectivity for potassium makes 6TF a promising analytical tool for various applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)